Researchers relying on rigid ligands like 2,2'-bipyridine often fail to construct HMOFs and molecular wires due to the absence of a hydrogen-bond donor. 2,2'-Dipyridylamine (dpa) resolves this with its central secondary amine: • Enables H-bond-directed supramolecular assembly for stimuli-responsive frameworks. • Deprotonates to an anionic amido bridge, essential for linear metal chains in EMACs. • Flexible bite angle (80°-95°) accommodates bulky substrates in cross-coupling, boosting TON. Procure high-purity dpa for advanced coordination chemistry.
2,2'-Dipyridylamine (dpa) is a versatile bidentate N-donor ligand characterized by two pyridine rings linked via a secondary amine bridge. In transition metal coordination chemistry and industrial catalysis, dpa is primarily procured for its structural flexibility and dual-functionality as both a chelating agent and a hydrogen-bond donor. Unlike rigid polypyridyls, the sp3-hybridized amine bridge allows dpa to adopt a variable bite angle (typically 80° to 95°) and exist in multiple protonation states. This adaptability facilitates the stabilization of diverse metal geometries and high-valent catalytic intermediates, making it a critical precursor for synthesizing cross-coupling catalysts, extended metal atom chains (EMACs), and hydrogen-bonded metal-organic frameworks (HMOFs) [1].
Buyers frequently evaluate 2,2'-bipyridine (bpy) or 1,10-phenanthroline as cheaper or more common substitutes for dpa. However, generic substitution fails because bpy lacks the central secondary amine (-NH-) group. This structural difference eliminates two procurement-critical functionalities: the ability to act as a primary hydrogen-bond donor in supramolecular assemblies, and the capacity to undergo deprotonation to form an anionic amido-bridged ligand. Furthermore, the rigid C-C bond in bpy restricts its bite angle to approximately 78–82°, whereas dpa's amine bridge provides the necessary flexibility to relieve steric strain in sterically hindered or tetrahedrally coordinated metal complexes [1]. Consequently, substituting dpa with bpy in the synthesis of stimuli-responsive HMOFs or multinuclear molecular wires results in complete structural failure or loss of target electronic properties [2].
The sp3-hybridized amine bridge in 2,2'-dipyridylamine allows it to adopt highly variable bite angles depending on the metal center and ancillary ligands, ranging from 77.1° to 94.8° (average 89.8°) in first-row transition metal complexes. In direct contrast, rigid comparators like 2,2'-bipyridine are geometrically constrained to narrower bite angles (typically ~78-82°). This flexibility allows dpa to stabilize both square planar and distorted tetrahedral geometries without inducing catalyst-degrading steric strain [1].
| Evidence Dimension | Py-M-Py Bite Angle Range |
| Target Compound Data | 77.1° to 94.8° (average 89.8°) |
| Comparator Or Baseline | ~78° to 82° (2,2'-bipyridine baseline) |
| Quantified Difference | Up to 12°+ greater angular expansion capacity |
| Conditions | Crystallographic database analysis of Co(II), Ni(II), Cu(II), and Zn(II) complexes |
Procurement of dpa is essential when designing catalysts with bulky ancillary ligands where rigid bipyridine would fail to coordinate or cause premature complex dissociation.
Unlike 2,2'-bipyridine, which relies on weaker π-π stacking or external donors for network assembly, the central -NH- group of dpa acts as a potent hydrogen-bond donor. Crystallographic studies of dpa-metal complexes demonstrate the formation of robust eight-membered ⋯H—O—H⋯N⋯ rings and strong –NH⋯O– / –NH⋯N– hydrogen bonds (donor-acceptor distances ~2.8–3.1 Å). This intrinsic H-bonding capacity directly drives the self-assembly of highly ordered, band-like or layered supramolecular architectures[1].
| Evidence Dimension | Primary Intermolecular Assembly Mechanism |
| Target Compound Data | Strong –NH⋯O– and –NH⋯N– hydrogen bonding (2.8–3.1 Å distances) |
| Comparator Or Baseline | Restricted to weak π-π stacking or van der Waals forces (2,2'-bipyridine) |
| Quantified Difference | Presence vs. absence of primary hydrogen-bond donor sites |
| Conditions | Single-crystal X-ray diffraction of hydrated iron(II) and copper(II) supramolecular complexes |
Dpa is a required ligand choice for synthesizing Hydrogen-bonded Metal-Organic Frameworks (HMOFs) where predictable, stimuli-responsive lattice architectures are necessary.
2,2'-Dipyridylamine exhibits broad coordination versatility, capable of adopting at least nine distinct coordination modes, including monodentate, bidentate, and various bridging configurations. When deprotonated to the dipyridylamide anion, it effectively bridges multiple metal centers (e.g., forming M-M bonds in vertex-sharing bioctahedral complexes). Standard in-class substitutes like 2,2'-bipyridine are restricted to a single bidentate chelating mode, making them incapable of supporting extended linear metal chains [1].
| Evidence Dimension | Documented Coordination Modes |
| Target Compound Data | ≥ 9 distinct modes (including deprotonated bridging) |
| Comparator Or Baseline | 1 primary mode (neutral bidentate chelation for 2,2'-bipyridine) |
| Quantified Difference | 8 additional coordination configurations available |
| Conditions | Synthesis of mono-, di-, and tri-ruthenium complexes |
Buyers targeting the synthesis of Extended Metal Atom Chains (EMACs) or molecular wires must procure dpa, as standard polypyridyls cannot form the necessary anionic bridging scaffolds.
In electrocatalytic applications, the incorporation of dpa (and its N-alkylated derivatives) significantly alters the electronic environment of the metal center compared to standard terpyridine/bipyridine baselines. Electrochemical studies of Ru(II)-aqua complexes utilizing dpa-based ligands demonstrate a pronounced enhancement in the reversible electro-generation of high-valent Ru(IV)=O species. The strong sigma-donor capability of the amine/amido bridge stabilizes these highly oxidized intermediates, which is a critical rate-determining factor in water oxidation cycles[1].
| Evidence Dimension | Stabilization of High-Valent Intermediates |
| Target Compound Data | Reversible electro-generation of Ru(IV)=O species supported by dpa-derivatives |
| Comparator Or Baseline | Higher overpotentials or irreversible oxidation in standard rigid polypyridyl baselines |
| Quantified Difference | Enhanced reversibility and stabilization of the Ru(III)−OH / Ru(IV)=O redox couple |
| Conditions | Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) on glassy carbon electrodes |
Dpa provides crucial electronic tuning capabilities for researchers developing next-generation water splitting electrocatalysts, directly improving catalytic cycle sustainability.
Due to the strong hydrogen-bond donor capacity of its central secondary amine, dpa is utilized for constructing HMOFs. It enables the predictable self-assembly of supramolecular networks that are responsive to external stimuli, making it applicable for gas storage, anion sensing, and dynamic materials research where rigid bipyridines fail to form stable H-bonded lattices [1].
The ability of dpa to undergo deprotonation and adopt bridging coordination modes allows it to scaffold linear chains of directly bonded metal atoms (e.g., tri-ruthenium or tri-copper complexes). This makes dpa an essential precursor in the procurement pipeline for molecular wires and advanced magnetic materials [2].
In industrial and laboratory-scale organic synthesis, dpa is utilized as a flexible supporting ligand for palladium and copper-catalyzed cross-coupling reactions. Its adaptable bite angle (up to ~95°) accommodates bulky substrates and relieves steric strain during the catalytic cycle, often leading to higher turnover numbers compared to rigid phenanthroline or bipyridine ligands [3].
Dpa and its derivatives are effective in stabilizing high-valent metal-oxo intermediates (such as RuIV=O). This electronic stabilization makes dpa a critical component in the formulation of robust electrocatalysts for water splitting and renewable energy storage applications [4].
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